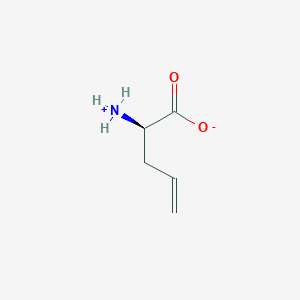

(2R)-2-azaniumylpent-4-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-azaniumylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Azaniumylpent 4 Enoate and Its Analogues

Stereoselective Synthesis of (2R)-2-Azaniumylpent-4-enoate

The creation of the chiral center at the α-carbon with the desired (R)-configuration is the most critical challenge in the synthesis of this compound. Various strategies have been developed to achieve high enantioselectivity.

Chiral Pool Approaches in this compound Synthesis

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the target molecule. mdpi.comacs.org Common chiral pool sources include amino acids, carbohydrates, and terpenes. mdpi.combaranlab.org For the synthesis of this compound, amino acids from the chiral pool serve as excellent precursors.

One common strategy involves the use of a chiral template, such as an oxazolidinone derived from a natural amino acid, to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent. For instance, a chiral auxiliary can be used to form a Ni(II) complex with a glycine Schiff base, which then undergoes diastereoselective alkylation with an allyl halide. mdpi.com Subsequent hydrolysis of the complex yields the desired (R)-allylglycine. tandfonline.com This method offers a reliable way to control the stereochemistry at the α-carbon.

Another approach utilizes readily available chiral starting materials like D-serine. Through a series of functional group transformations, the hydroxyl group of D-serine can be converted into a leaving group, followed by displacement with an allyl nucleophile or a related synthetic equivalent to introduce the pent-4-enoate (B1234886) side chain while retaining the (R)-stereochemistry of the starting material.

Table 1: Representative Chiral Pool-Based Syntheses of (R)-Unsaturated Amino Acids

| Chiral Precursor | Key Reaction | Product | Diastereomeric Excess (de) | Reference |

| (+)-Camphor-derived imine | Allylation | (R)-α-allylglycine | Up to 90% | tandfonline.com |

| Ferrocenyl-oxazolidinone | Allylation | (R)-2-Alkyl-2-aminopent-4-enoic acid | >98% | rsc.org |

| (S)-Proline-derived Ni(II) complex | Alkylation with CF₃CH₂I | (S)-2-Amino-4,4,4-trifluorobutanoic acid | N/A | mdpi.com |

Asymmetric Catalysis for Enantioselective Production of this compound

Asymmetric catalysis provides a powerful and atom-economical alternative to chiral pool synthesis. This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

A prominent strategy is the transition-metal-catalyzed asymmetric allylic alkylation (AAA) of a glycine enolate equivalent. In this approach, a prochiral glycine derivative is reacted with an allyl source in the presence of a chiral catalyst, typically a complex of a transition metal (e.g., palladium, iridium, or nickel) with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the approach of the nucleophile to one face of the allylic substrate, resulting in an enantioselective C-C bond formation.

For example, the alkylation of a glycine Schiff base can be catalyzed by a chiral phase-transfer catalyst derived from tartaric acid or aminophenols to produce α-methyl amino acids. chem960.com Similarly, cinchona alkaloids have been used as catalysts for the efficient kinetic resolution of racemic β,γ-unsaturated α-amino acids, providing access to the optically active compounds. nih.gov

Table 2: Asymmetric Catalysis in the Synthesis of Chiral Unsaturated Amino Acids

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid | Racemic β,γ-unsaturated α-amino acid | Enantioenriched β,γ-unsaturated α-amino acid | Up to 99% | nih.gov |

| Chiral Ni Catalyst | 2-Acylimidazole | α-Alkylated product | N/A | N/A |

| Quinidine/Quinine Ligands | Z-aminocrotyl-glycin ester | (2S,3S)-2-aminopent-4-enoic acid derivative | Up to 96% | google.com |

Electrophilic Lactonization Strategies for this compound Derivatives

Electrophilic lactonization is a powerful method for the stereoselective synthesis of γ-lactones, which are valuable intermediates and can be found in numerous natural products. For derivatives of this compound, this strategy involves the intramolecular cyclization of the unsaturated amino acid or its precursor, induced by an electrophile.

A common approach is halolactonization, where an electrophilic halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS), is used to trigger the cyclization. The reaction of an N-protected (R)-allylglycine derivative with an electrophile leads to the formation of a five-membered ring. The stereochemistry of the newly formed stereocenters in the lactone ring is often controlled by the existing chiral center at the α-carbon.

For example, the iodolactonization of (S)-allylalanine derivatives has been shown to proceed with high chemo- and stereoselectivity, yielding γ-lactones. researchgate.net This process is stereoconvergent, affording the (S,S)-products in high yields. researchgate.net A similar strategy can be applied to (R)-allylglycine derivatives to produce the corresponding (R,S)- or (R,R)-lactones depending on the reaction conditions and the nature of the protecting groups. These lactone derivatives can then be further elaborated into more complex molecules. harvard.edu

Table 3: Electrophilic Lactonization of Unsaturated Amino Acid Derivatives

| Substrate | Electrophile | Product | Diastereomeric Ratio | Reference |

| (S)-Allylalanine derivative | I₂ | γ-Iodolactone | Up to 96:4 | researchgate.net |

| 2-Amino-4-alkenoic acid derivative | I₂ | cis-Iodolactone | 7-8:1 | harvard.edu |

Synthesis of Halogenated Pentenoic Acid Derivatives Related to this compound

Halogenated analogues of this compound are of interest for their potential biological activities and as synthetic intermediates. The introduction of a halogen atom can significantly alter the electronic and steric properties of the molecule.

The synthesis of these derivatives can be achieved through various methods. One approach involves the direct halogenation of the double bond in a protected (R)-allylglycine derivative. For instance, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can lead to the corresponding dihalogenated or halohydrin derivatives, depending on the reaction conditions.

Alternatively, halogenated building blocks can be used in the synthetic sequence. For example, a halogenated allyl halide can be used in the asymmetric alkylation of a glycine enolate, as described in section 2.1.2. Another approach involves the biosynthesis of halogenated amino acids using specific enzymes. For instance, the enzyme BesD, a putative α-KG/Fe halogenase, can chlorinate L-lysine at the Cγ position, which is then converted to 4-Cl-allylglycine. google.com While this is a biological process, it demonstrates a pathway to halogenated pentenoic acid derivatives.

Studies on the microbiological properties of halogenated olefinic amino acids have shown that they can act as antagonists in biological systems. asm.org

Preparation of Phosphono-containing Pentenoic Acid Analogues

Phosphono analogues of amino acids are important as they can act as mimics of natural amino acids and inhibit enzymes. The replacement of the carboxylate group with a phosphonate (B1237965) group can lead to compounds with interesting biological properties.

The synthesis of phosphono-containing pentenoic acid analogues related to this compound can be achieved by applying methods from organophosphorus chemistry. One common route is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an appropriate alkyl halide to form a phosphonate. For the synthesis of a phosphono-allylglycine analogue, a protected allylic halide bearing a suitable functional group for conversion to the amino group would be reacted with a trialkyl phosphite.

Another approach involves the hydrophosphonylation of an appropriate imine. For example, the addition of a dialkyl phosphite to an N-acyliminium ion derived from an allylglycine precursor can yield the desired phosphono derivative. The synthesis of phosphonopeptides, which are phosphorus analogues of peptides, often involves the coupling of an aminoalkylphosphonic acid residue. mdpi.com The synthesis of precursors for these peptides can involve the application of a Michaelis-Becker reaction or a McKenna dealkylation followed by coupling. mdpi.com The synthesis of cyclopropyl (B3062369) analogs of 2-amino-5-phosphonopentanoic acid has also been reported. acs.org

Chemical Transformations and Derivatization for Research Applications of this compound

This compound and its derivatives are versatile starting materials for the synthesis of a wide range of other molecules for research purposes. The presence of the amino group, the carboxylic acid, and the terminal double bond allows for a variety of chemical transformations.

One of the most common applications of (R)-allylglycine is in peptide synthesis, where it can be incorporated into peptide chains to introduce conformational constraints or to serve as a handle for further modifications. orgsyn.org The terminal double bond is particularly useful for olefin metathesis reactions. Ring-closing metathesis (RCM) of peptides containing two allylglycine residues can be used to create macrocyclic peptides. orgsyn.org Cross-metathesis with other olefins can be used to introduce long alkyl chains or other functional groups. orgsyn.orgru.nl

The double bond can also undergo other transformations such as hydrogenation to produce (R)-norvaline, or epoxidation followed by ring-opening to introduce new stereocenters. The amino and carboxyl groups can be derivatized using standard protection and coupling chemistries to form amides, esters, and other derivatives for use in solid-phase peptide synthesis or for the construction of more complex molecular architectures. nih.gov For instance, (R)-allylglycine has been used as a starting material in the asymmetric synthesis of orthogonally protected 2-deoxystreptamine (B1221613). ru.nl

Biological Roles and Metabolic Pathways of 2r 2 Azaniumylpent 4 Enoate

Enzymatic Interactions and Modulations Involving (2R)-2-Azaniumylpent-4-enoate

The enzymatic interactions of this compound are characterized by a notable degree of stereoselectivity. While its L-isomer, L-allylglycine, is a known inhibitor of glutamate (B1630785) decarboxylase, the enzyme responsible for the synthesis of the neurotransmitter GABA, the interactions of the D-isomer with various enzymes are distinct.

Current scientific literature does not provide evidence for a direct interaction or modulation of Gamma-Aminobutyric Acid Transaminase (GABA-T) by this compound. GABA-T is a key enzyme in the degradation of GABA. The primary mechanism of action of allylglycine, particularly the L-isomer, is the inhibition of GABA synthesis through its effect on glutamate decarboxylase (GAD), rather than a direct effect on GABA-T.

There is clear evidence of enantioselectivity in the biological effects of the stereoisomers of allylglycine. For instance, studies have shown that the L-isomer of allylglycine is a more potent inhibitor of brain L-glutamate decarboxylase compared to the D-isomer. nih.gov This difference in activity underscores the stereospecific nature of the enzyme's active site, which preferentially recognizes and binds the L-enantiomer. While direct enantioselective recognition of this compound by GABA-T has not been documented, the differential effects of the D- and L-isomers on other enzymes, such as glutamate decarboxylase, highlight the principle of enantioselectivity in their biological interactions.

The enzyme L-2-amino-4-chloropent-4-enoate dehydrochlorinase catalyzes the dehalogenation and deamination of L-2-amino-4-chloropent-4-enoic acid to produce 2-oxopent-4-enoate, chloride, and ammonia. qmul.ac.uk The nomenclature of this enzyme, specifying the "L-" stereoisomer as its substrate, strongly suggests a high degree of stereospecificity. There is no current research to indicate that this compound, the D-isomer, can serve as a substrate or modulator for this enzyme. The enzymatic activity is specific to the L-enantiomer of the chlorinated pentenoate.

A specific dehydrogenase that acts on this compound has been identified in the bacterium Pseudomonas putida mt-2. This membrane-bound enzyme, termed D-allylglycine dehydrogenase, is crucial for the microbial metabolism of D-allylglycine. nih.gov The enzyme catalyzes the dehydrogenation of D-allylglycine to 2-keto-4-pentenoic acid. nih.govnih.gov Notably, this dehydrogenase exhibits stereospecificity, as it does not act on L-allylglycine. nih.gov

Metabolic Fates and Degradation Pathways of this compound

The metabolic fate of this compound has been elucidated primarily through studies of microbial degradation.

The bacterium Pseudomonas putida mt-2, when harboring the TOL plasmid, is capable of utilizing D-allylglycine as a sole source of carbon and nitrogen. nih.gov The metabolic pathway is initiated by the action of D-allylglycine dehydrogenase, which converts D-allylglycine into 2-keto-4-pentenoic acid. nih.gov This intermediate is then further metabolized by enzymes encoded by the TOL plasmid. nih.gov The pathway proceeds through the action of 2-keto-4-pentenoic acid hydratase and 2-hydroxy-4-ketovalerate aldolase, ultimately yielding pyruvate (B1213749) and acetaldehyde (B116499). nih.gov

The table below summarizes the key enzymes and their roles in the microbial metabolism of D-allylglycine by Pseudomonas putida mt-2.

Formation of Key Metabolites in this compound Metabolism

The initial step in the catabolism of this compound is its conversion to the corresponding α-keto acid, 2-keto-4-pentenoic acid. This transformation is a common fate for amino acids and is typically accomplished through transamination or oxidative deamination.

Transamination and Oxidative Deamination:

In transamination, the amino group of this compound is transferred to an α-keto acid acceptor, such as α-ketoglutarate, to form a new amino acid (glutamate) and the α-keto acid derivative of the original amino acid. This reaction is catalyzed by aminotransferases, which require pyridoxal (B1214274) phosphate (B84403) as a coenzyme.

Alternatively, oxidative deamination, catalyzed by enzymes like D-amino acid oxidase, can also remove the amino group, directly yielding 2-keto-4-pentenoic acid and ammonia.

Formation of 2-Keto-4-pentenoic Acid:

The metabolic conversion of L-allylglycine, the stereoisomer of the title compound, to 2-keto-4-pentenoic acid has been documented. It is highly probable that this compound follows a similar metabolic route. This α-keto acid is a pivotal intermediate in the subsequent breakdown of the carbon skeleton.

While the direct enzymatic cleavage of 2-keto-4-pentenoic acid to pyruvate and acetaldehyde is not extensively detailed in the available literature, a plausible metabolic pathway can be postulated based on known biochemical reactions. The presence of a double bond in its structure introduces unique possibilities for its catabolism. One potential mechanism could involve a retro-aldol type cleavage, which would break the carbon-carbon bond to yield a three-carbon and a two-carbon fragment.

Hypothetical Formation of Pyruvate and Acetaldehyde:

Following its formation, 2-keto-4-pentenoic acid would need to be enzymatically cleaved to produce pyruvate and acetaldehyde. This could potentially occur through the action of a specific lyase or hydratase-lyase combination that recognizes the unsaturated keto acid structure. Further research is required to fully elucidate the specific enzymes and intermediates involved in this step of the metabolic pathway.

Table 1: Key Metabolites in the Metabolism of this compound

| Precursor | Metabolite | Chemical Formula |

| This compound | 2-Keto-4-pentenoic acid | C5H6O3 |

| 2-Keto-4-pentenoic acid | Pyruvate | C3H4O3 |

| 2-Keto-4-pentenoic acid | Acetaldehyde | C2H4O |

Influence on Broader Biochemical Pathways

This compound and its metabolites, particularly its structural analog 4-pentenoic acid, are known to interfere with several crucial biochemical pathways. This influence is primarily exerted through the inhibition of specific enzymes.

Inhibition of GABA Synthesis:

One of the most well-documented effects of allylglycine (the common name for 2-aminopent-4-enoic acid) is the inhibition of glutamate decarboxylase (GAD). wikipedia.orghmdb.ca GAD is the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By inhibiting GAD, allylglycine reduces the levels of GABA in the brain, leading to a state of hyperexcitability.

Impact on Fatty Acid and Carbohydrate Metabolism:

The structurally related compound, 4-pentenoic acid, has been shown to significantly impact fatty acid and carbohydrate metabolism. It is a known inhibitor of fatty acid β-oxidation. Studies have also demonstrated that 4-pentenoic acid can inhibit gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, and affect pyruvate oxidation. nih.gov While these effects are documented for 4-pentenoic acid, it is plausible that the metabolites of this compound could exert similar influences on these central metabolic pathways.

Table 2: Influence of this compound and Related Compounds on Biochemical Pathways

| Compound/Metabolite | Affected Pathway | Mechanism of Action |

| Allylglycine | GABA Synthesis | Inhibition of Glutamate Decarboxylase (GAD) |

| 4-Pentenoic Acid | Fatty Acid β-Oxidation | Inhibition of enzymes in the β-oxidation spiral |

| 4-Pentenoic Acid | Gluconeogenesis | Inhibition of key gluconeogenic enzymes |

| 4-Pentenoic Acid | Pyruvate Oxidation | Inhibition of pyruvate dehydrogenase complex |

Advanced Research Applications of 2r 2 Azaniumylpent 4 Enoate and Its Derivatives

Application in Neuroscience Research with (2R)-2-Azaniumylpent-4-enoate Analogues

The study of the central nervous system has been significantly advanced by the use of specific chemical probes to investigate the intricate workings of neurotransmission. Analogues of this compound have emerged as valuable tools in this area of research.

Probing Neurotransmitter Systems

While the L-isomer of allylglycine is more widely known for its effects on the GABAergic system, the D-isomer, this compound, and its derivatives have been instrumental in developing selective antagonists for other neurotransmitter receptors. A key area of application is in the study of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the brain.

Researchers have utilized this compound as a chiral starting material for the synthesis of novel NMDA receptor antagonists. For instance, it has been a key component in the creation of competitive GluN2A-selective NMDA receptor antagonists. These antagonists are critical for elucidating the specific roles of different NMDA receptor subunits in physiological and pathological processes. The development of such selective compounds allows for a more nuanced understanding of synaptic plasticity, learning, and memory, as well as their dysregulation in neurological disorders.

The following table summarizes the key details of a notable application:

| Starting Material | Synthesized Compound Class | Target Receptor | Significance in Neuroscience |

| D-allylglycine | Competitive NMDA receptor antagonists | GluN2A subunit of the NMDA receptor | Allows for the specific investigation of GluN2A subunit function in neurotransmission. |

Role in Synaptic Transmission Studies

The study of synaptic transmission relies on the ability to modulate the activity of specific receptors and channels. While L-allylglycine is a known inhibitor of glutamate (B1630785) decarboxylase, leading to a reduction in GABA synthesis and inducing seizures, the direct role of this compound analogues in synaptic transmission studies is more subtle and primarily linked to the targeted antagonists derived from it.

By selectively blocking GluN2A-containing NMDA receptors, antagonists synthesized from D-allylglycine enable researchers to dissect the contribution of these specific receptors to long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory. These studies are crucial for understanding the molecular basis of synaptic plasticity and for identifying potential therapeutic targets for cognitive disorders.

Utility in Pharmaceutical Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules with therapeutic potential.

This compound as a Building Block for Bioactive Compounds

This compound serves as a versatile chiral precursor for the synthesis of various complex organic molecules, including non-proteinogenic amino acids and bioactive peptides. Its terminal double bond allows for a variety of chemical modifications, making it an attractive starting point for creating diverse molecular libraries for drug discovery.

A significant application of D-allylglycine is in the synthesis of macrocyclic peptides. For example, it has been incorporated into the synthesis of neurotensin (B549771) receptor type 2 (NTS2) selective macrocyclic compounds, which have shown potent, opioid-independent analgesic effects in preclinical pain models.

Below is a table highlighting examples of bioactive compounds synthesized using this compound:

| Derivative Type | Example of Bioactive Compound | Therapeutic Area | Reference |

| Macrocyclic Peptide | NTS2 Selective Analgesic | Pain Management | |

| Complex Natural Product Synthesis | Protected 2-deoxystreptamine (B1221613) derivative | Antibiotics |

Design of Novel Therapeutic Agents

The development of novel therapeutic agents often relies on the creation of molecules with high specificity and efficacy. The chiral nature and reactive allyl group of this compound provide a foundation for designing such agents.

As mentioned previously, its use in creating selective NMDA receptor antagonists is a prime example of its application in designing novel therapeutics for neurological and psychiatric disorders. Furthermore, the incorporation of D-allylglycine into peptide structures can enhance their metabolic stability and receptor-binding affinity, leading to the development of more potent and longer-lasting peptide-based drugs.

Targeted Therapies in Oncology Research

Recent research has highlighted the potential of compounds containing an allyl group in the development of anticancer agents. While much of this research focuses on a broad range of allyl derivatives from natural and synthetic sources, the unique properties of this compound make it a candidate for incorporation into targeted cancer therapies.

The allyl moiety can be a key pharmacophore in molecules designed to interact with specific targets within cancer cells. For example, S-allylmercaptocysteine (SAMC), a water-soluble allyl amino acid derivative, has demonstrated anticancer activity by down-regulating the Bcl-2 protein, which leads to apoptosis in tumor cells. While not a direct derivative of D-allylglycine, this highlights the potential of allyl-containing amino acids in oncology. The synthesis of novel compounds incorporating the (2R)-allylglycine scaffold could lead to the development of new targeted therapies that are more effective and have fewer side effects than traditional chemotherapy.

The following table summarizes the mechanisms of some allyl-containing compounds in oncology:

| Compound/Derivative Class | Mechanism of Action | Target Cancer Type(s) |

| S-allylmercaptocysteine (SAMC) | Down-regulation of Bcl-2, induction of apoptosis | Various carcinomas |

| Diallyl trisulfide (DATS) | Induction of cell cycle arrest and apoptosis | Breast cancer, among others |

Targeted Therapies in Neurobiology Research

The unique chemical structure of this compound, an analog of the excitatory neurotransmitter glutamate, suggests its potential as a modulator of synaptic transmission. In the central nervous system, glutamate activates N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory. nih.gov However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in a variety of neurological disorders. aspiregene.com This has led to significant interest in the development of NMDA receptor antagonists as potential neuroprotective agents. aspiregene.com

Derivatives of this compound could theoretically be designed to act as competitive or non-competitive antagonists of the NMDA receptor. By binding to the receptor, these compounds could prevent or reduce the binding of glutamate, thereby mitigating the downstream effects of excessive receptor activation. The development of such targeted therapies holds promise for conditions where excitotoxicity is a key pathological mechanism, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. aspiregene.com

Research into the neuroprotective effects of various NMDA receptor antagonists has shown that these compounds can reduce neuronal damage in experimental models of global cerebral ischemia. nbinno.com The design of novel antagonists derived from this compound could offer new therapeutic avenues. The table below illustrates the variety of compounds that have been investigated as NMDA receptor antagonists, highlighting the diverse chemical scaffolds that can achieve this activity.

| Compound Class | Example | Mechanism of Action |

| Competitive Antagonist | D-AP5 | Binds to the glutamate recognition site |

| Non-competitive Antagonist | Memantine | Blocks the ion channel |

| Glycine (B1666218) Site Antagonist | 7-Chlorokynurenic acid | Binds to the glycine co-agonist site |

This table provides examples of different classes of NMDA receptor antagonists and is not exhaustive.

Further research into the synthesis and biological evaluation of this compound derivatives is warranted to explore their potential as targeted therapies in neurobiology.

Contributions to Agricultural Chemistry

The application of amino acid derivatives in agriculture is an emerging field with significant potential. While specific studies on this compound in this context are limited, the broader class of amino acid analogs is being explored for various agrochemical applications.

Development of Agrochemicals

Amino acids and their derivatives can be utilized as starting materials for the synthesis of novel agrochemicals, including herbicides and plant growth regulators. The structural diversity of these compounds allows for the development of molecules with specific modes of action. For instance, some amino acid derivatives have been shown to exhibit herbicidal activity by inhibiting essential biochemical pathways in weeds. nih.gov The investigation into a series of novel pyridazinone derivatives, for example, has demonstrated their potential as effective herbicides. nbinno.com

The development of agrochemicals from amino acid scaffolds like this compound could lead to the discovery of compounds with improved efficacy and environmental profiles. The table below showcases different classes of plant growth regulators, some of which are derived from or are themselves amino acids. researchgate.net

| Plant Growth Regulator Class | Example | Primary Function |

| Auxins | Indole-3-acetic acid | Promotes cell elongation and root initiation |

| Gibberellins | Gibberellic acid | Stimulates stem elongation and seed germination |

| Cytokinins | Kinetin | Promotes cell division and shoot growth |

| Abscisic Acid | (S)-Abscisic acid | Regulates stress responses and dormancy |

| Ethylene | Ethene | Promotes fruit ripening and senescence |

This table illustrates the major classes of plant growth regulators and their general functions in plants.

Role in Peptide Synthesis and Modification

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology. This compound, as a non-proteinogenic amino acid, offers unique opportunities for the synthesis of novel peptides with enhanced properties.

Incorporating this compound into Peptides

The introduction of this compound into a peptide sequence can confer several advantageous properties. The allyl group provides a site for specific chemical modifications, allowing for the attachment of labels, cross-linkers, or other functional groups. This is particularly useful in the development of peptide-based diagnostics and therapeutics. nbinno.com

Solid-phase peptide synthesis (SPPS) is a widely used method for the chemical synthesis of peptides, and it can be adapted to incorporate unnatural amino acids like this compound. scispace.comkennesaw.edu The process involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The use of appropriate protecting groups is crucial for the successful synthesis of peptides containing functionalized side chains.

A recent study demonstrated the cleavage of a model peptide containing an allyl glycine residue, highlighting the reactivity of the allyl group for potential modifications. researchgate.net

Preparation of Peptide Libraries for Drug Discovery

Peptide libraries are vast collections of different peptide sequences that can be screened to identify molecules with high affinity and specificity for a particular biological target. The inclusion of unnatural amino acids, such as this compound, in these libraries significantly expands their chemical diversity and increases the probability of discovering novel drug candidates. nih.govnih.gov

Various display technologies, such as mRNA display and phage display, can be utilized to generate and screen large peptide libraries containing non-canonical amino acids. aspiregene.comacs.org These techniques allow for the selection of peptides with desired properties from libraries containing billions of different sequences. The identified peptides can then be synthesized on a larger scale for further characterization and development. The table below summarizes some of the key techniques used for generating and screening peptide libraries.

| Library Generation Technique | Description | Key Features |

| mRNA Display | An in vitro selection method that links peptides to their corresponding mRNA molecules. | Allows for the creation of very large and diverse libraries. |

| Phage Display | A method where a library of peptides is expressed on the surface of bacteriophages. | Enables the selection of high-affinity binders through an iterative process. |

| One-Bead-One-Compound | A combinatorial chemistry approach where each bead in a resin support carries a unique peptide sequence. | Facilitates the rapid screening of large numbers of compounds. |

This table provides an overview of common techniques for the generation and screening of peptide libraries.

The use of this compound and its derivatives in the preparation of peptide libraries holds significant promise for the discovery of new and improved peptide-based drugs.

Bioconjugation Strategies Involving this compound Derivatives

The unique chemical reactivity of the terminal alkene in (2R)-allylglycine derivatives has been exploited in several powerful bioconjugation techniques. These methods offer high selectivity and efficiency, enabling the creation of well-defined bioconjugates with controlled stoichiometry and site of modification. Key strategies include thiol-ene "click" chemistry, palladium-mediated cross-coupling reactions, and photo-induced "click" chemistry, each providing distinct advantages for specific applications.

The site-specific incorporation of (2R)-allylglycine into a peptide sequence is a prerequisite for these conjugation strategies. This is typically achieved during solid-phase peptide synthesis (SPPS), where the Fmoc-protected (2R)-allylglycine amino acid is introduced at the desired position in the peptide chain.

One notable application involves a sequential acyl-thiol-ene reaction followed by S-deacetylation to selectively install thiol residues onto peptides on-resin. nih.gov In this method, the alkene side chain of an allylglycine residue within a resin-bound peptide reacts with thioacetic acid under UV irradiation, initiated by a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP). nih.gov This is followed by S-deacetylation to yield a free thiol group, which can then be used for further conjugation, such as fluorescent labeling. nih.gov For instance, an RGD-containing peptide with an incorporated allylglycine was first subjected to this on-resin hydrothiolation and then labeled with the Abz fluorophore. nih.gov

Interactive Data Table: Thiol-ene Mediated Bioconjugation of (2R)-Allylglycine Containing Peptides

| Peptide Sequence | Conjugation Strategy | Reagents | Yield (%) | Reference |

| RGD-Agl | On-resin acyl-thiol-ene followed by fluorescent labeling | 1. Thioacetic acid, DPAP, UV (365 nm) 2. Abz fluorophore | Not explicitly reported for the labeling step | nih.gov |

| Vasopressin Analog (Cys1,6 -> Agl1,6) | On-resin acyl-thiol-ene and cyclization | 1. Thioacetic acid, DPAP, UV (365 nm) 2. S-deacetylation 3. Disulfide bond formation | 22 (overall yield) | nih.gov |

Further research has explored palladium-mediated cross-coupling reactions for the functionalization of peptides and proteins. These reactions offer a high degree of chemoselectivity, allowing for the modification of specific amino acid residues, including those with alkene side chains, under biocompatible conditions. While the direct palladium-catalyzed conjugation of payloads to allylglycine residues is an area of active investigation, related palladium-mediated reactions on cysteine residues have demonstrated high efficiency. For example, palladium(II) complexes have been used for cysteine arylation in peptides with full conversion observed in less than five minutes at low micromolar concentrations. nih.govnih.gov This highlights the potential of palladium catalysis for the efficient modification of allylglycine-containing biomolecules.

Photo-induced "click" chemistry represents another promising strategy for the bioconjugation of (2R)-allylglycine derivatives. These reactions are triggered by light, offering excellent temporal and spatial control over the conjugation process. The thiol-ene reaction, which can be initiated by UV light, is a prime example of a photo-click reaction. nih.gov This method is characterized by its high efficiency, orthogonality to many biological functional groups, and compatibility with aqueous environments. nih.gov The reaction involves the radical-mediated addition of a thiol to the alkene of the allylglycine side chain. nih.gov

The enzymatic incorporation of unnatural amino acids, including allylglycine derivatives, into proteins is a powerful tool for creating precisely modified biomolecules. Engineered aminoacyl-tRNA synthetase/tRNA pairs can be used to site-specifically introduce these amino acids in response to a nonsense codon during protein translation in living cells. This approach allows for the production of proteins with a single, reactive allylglycine residue at a defined position, ready for subsequent bioconjugation.

The ability to immobilize proteins onto surfaces in a controlled manner is crucial for the development of biosensors, microarrays, and other diagnostic devices. The alkene handle of (2R)-allylglycine can be utilized for the covalent attachment of proteins to appropriately functionalized surfaces. This can be achieved through reactions such as the thiol-ene coupling, where a thiol-modified surface is reacted with the allylglycine-containing protein.

Analytical Methodologies for Detection and Characterization in Biological Systems

Chromatographic Techniques for (2R)-2-Azaniumylpent-4-enoate and Amino Acids

Chromatography stands as the cornerstone for the separation and analysis of amino acids from intricate mixtures. azolifesciences.comresearchgate.netaithor.com The choice of technique is dictated by the specific requirements of the analysis, including sample complexity, required sensitivity, and the physicochemical properties of the analyte. The high polarity and frequent lack of a strong native chromophore in amino acids present unique analytical challenges that have driven the development of specialized chromatographic strategies. azolifesciences.com

Gas chromatography-mass spectrometry is a powerful technique known for its high separation efficiency and sensitivity. mtoz-biolabs.com However, due to the low volatility and thermal instability of amino acids like this compound, direct analysis by GC is not feasible. sigmaaldrich.comnih.gov A mandatory derivatization step is required to convert the polar amino acids into volatile and thermally stable derivatives suitable for GC analysis. mtoz-biolabs.comsigmaaldrich.comnih.gov

This chemical modification targets the active hydrogens on the amino, carboxyl, and other functional groups, replacing them with nonpolar moieties. sigmaaldrich.com Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. Reagents such as alkyl chloroformates (e.g., propyl chloroformate) and silylating agents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) are frequently used. sigmaaldrich.comspringernature.com The resulting derivatives exhibit improved chromatographic behavior and produce characteristic fragments upon mass spectrometric analysis, allowing for confident identification and quantification. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Target Groups | Key Advantages |

| Alkyl Chloroformates (e.g., Propyl Chloroformate) | Amino, Carboxyl | Rapid, single-step reaction that can be performed directly in aqueous samples. |

| Silylating Agents (e.g., MTBSTFA) | Amino, Carboxyl, Hydroxyl, Thiol | Produces stable derivatives that are less sensitive to moisture compared to other silylating agents. sigmaaldrich.com |

| Acylating Agents (e.g., Pentafluoropropionic Anhydride - PFPA) with Esterification | Amino, Hydroxyl, Thiol | Creates highly volatile derivatives suitable for sensitive detection. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. who.int UPLC technology utilizes chromatographic columns packed with smaller particles (typically sub-2 μm), which operate at higher pressures. nih.gov This results in sharper and narrower peaks, allowing for the separation of more components in a shorter amount of time. americanlaboratory.com

For amino acid analysis, UPLC is often combined with pre-column derivatization methods, such as the well-established AccQ•Tag chemistry using the AQC reagent. waters.comamericanlaboratory.combiosyn.com The combination of a robust derivatization strategy with the high resolving power of UPLC provides a turnkey solution for the accurate and precise quantification of amino acids in various complex samples, including biological fluids and food products. waters.comamericanlaboratory.com The enhanced performance of UPLC leads to higher sample throughput and more detailed information from each analysis. who.int

Table 3: Performance Comparison of HPLC and UPLC for Amino Acid Analysis

| Parameter | Conventional HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Run Time | 30 - 60 minutes nih.gov | < 10 - 15 minutes nih.govamericanlaboratory.com |

| Resolution | Good | Excellent, sharper peaks waters.comamericanlaboratory.com |

| Sensitivity | High | Very High who.intwaters.com |

| System Pressure | Lower (1000-4000 psi) | Higher (up to 15,000 psi) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful and specific analytical technique. thermofisher.comnih.gov A major advantage of LC-MS/MS is its ability to directly analyze underivatized amino acids, which simplifies sample preparation and avoids potential issues associated with derivatization. sciex.comrestek.comgreyhoundchrom.com

In this approach, LC is used to separate the amino acids, which are then ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions, a process known as Multiple Reaction Monitoring (MRM). sciex.com This high degree of selectivity allows for accurate quantification even in complex biological matrices with minimal interference. chumontreal.qc.ca To retain and separate the highly polar underivatized amino acids, specialized chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are often employed. azolifesciences.comnih.govrestek.com The technique is characterized by its outstanding sensitivity, often reaching the femtomole level, and a broad linear dynamic range. nih.govsciex.com

Table 4: Example MRM Transitions for LC-MS/MS Analysis of Selected Amino Acids

| Amino Acid | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Alanine | 90.1 | 44.2 |

| Valine | 118.1 | 72.1 |

| Leucine/Isoleucine | 132.1 | 86.1 |

| Proline | 116.1 | 70.1 |

| Phenylalanine | 166.1 | 120.1 |

| Tyrosine | 182.1 | 136.0 |

Data sourced from representative LC-MS/MS methodologies. Actual values may vary based on instrumentation and conditions. sciex.com

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is a crucial prerequisite for reliable and accurate amino acid analysis in biological systems. creative-proteomics.comnih.gov The primary goal is to isolate the target analytes, such as this compound, from the complex sample matrix, which contains proteins, salts, lipids, and other potentially interfering substances. creative-proteomics.com

A common first step for samples like plasma or serum is deproteinization . This is typically achieved by precipitation with acids (e.g., trichloroacetic acid or perchloric acid) or organic solvents, followed by centrifugation to remove the precipitated proteins. creative-proteomics.comnih.gov Alternatively, ultrafiltration can be used to separate high-molecular-weight proteins from the low-molecular-weight amino acids. creative-proteomics.com For the analysis of total amino acid composition in proteins or peptides, an acid hydrolysis step (commonly with 6 M HCl at elevated temperatures) is necessary to cleave the peptide bonds. sigmaaldrich.combiosyn.com Further purification may be accomplished using Solid Phase Extraction (SPE) to remove salts and other interferences that could compromise the chromatographic analysis. creative-proteomics.com

Derivatization is a chemical modification strategy employed to enhance the analytical properties of amino acids. waters.comcreative-proteomics.com The specific goals of derivatization depend on the chosen analytical platform:

For GC: To increase the volatility and thermal stability of the amino acids. sigmaaldrich.com

For HPLC with optical detection: To attach a chromophoric or fluorophoric tag to the amino acid, enabling sensitive detection by UV-Vis or fluorescence detectors. myfoodresearch.com

For LC-MS: To improve chromatographic retention (e.g., on reversed-phase columns) and enhance ionization efficiency.

Table 5: Summary of Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Technique | Key Features |

| o-Phthalaldehyde | OPA | HPLC-Fluorescence | Reacts rapidly with primary amines in the presence of a thiol; derivatives can be unstable. nih.gov |

| 9-Fluorenyl methyl chloroformate | FMOC-Cl | HPLC-Fluorescence/UV | Reacts with primary and secondary amines to form stable derivatives; reagent itself can cause interference. creative-proteomics.com |

| Dansyl Chloride | HPLC-Fluorescence/UV | Forms stable derivatives with strong fluorescence; reaction can be slow. creative-proteomics.com | |

| Phenylisothiocyanate | PITC | HPLC-UV | Known as Edman's reagent; allows for UV detection at ~254 nm. |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | HPLC/UPLC-Fluorescence | Reacts with primary and secondary amines to form highly stable derivatives; widely used in commercial kits. waters.comcreative-proteomics.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | GC-MS | Silylating agent that produces stable derivatives with characteristic mass spectra. sigmaaldrich.com |

Enantiomeric Purity Assessment Methods for this compound

Assessing the enantiomeric purity is critical, as the biological activity of chiral molecules like amino acids is often restricted to a single enantiomer. researchgate.net For this compound, it is essential to quantify its presence relative to its L-enantiomer, (2S)-2-azaniumylpent-4-enoate. Chromatographic methods are the primary means for performing this chiral separation.

There are two main strategies for the enantiomeric separation of amino acids:

Indirect Method: This approach involves derivatizing the amino acid enantiomers with a chiral derivatizing agent. This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral chromatographic column. researchgate.net For example, reacting an amino acid mixture with OPA and a chiral thiol (e.g., N-acetyl-L-cysteine) forms diastereomeric isoindoles that can be resolved. researchgate.net

Direct Method: This method utilizes a chiral stationary phase (CSP) in either a GC or HPLC column. cat-online.comgcms.cz The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. Cyclodextrin-based CSPs are commonly used for both GC and HPLC. cat-online.com For GC analysis, the amino acids must first be made volatile through an achiral derivatization step. cat-online.com HPLC with a CSP can often separate enantiomers with minimal or no derivatization. nih.gov

A significant challenge in analyzing enantiomeric purity in samples derived from proteins is the potential for racemization (the conversion of one enantiomer to a mixture of both) during sample preparation steps like acid hydrolysis. cat-online.com This can be accounted for by methods such as performing the hydrolysis in deuterated acid (e.g., DCl/D₂O), which allows for the differentiation and correction of racemization that occurs during the analytical procedure. nih.gov

Table 6: Comparison of Direct and Indirect Methods for Enantiomeric Analysis

| Feature | Direct Method | Indirect Method |

| Principle | Separation on a Chiral Stationary Phase (CSP). gcms.cz | Formation of diastereomers using a chiral reagent, followed by separation on an achiral column. researchgate.net |

| Column Type | Chiral (e.g., cyclodextrin-based) | Achiral (e.g., standard C18) |

| Advantages | Fewer reaction steps, less risk of reaction-induced errors. | Utilizes standard, less expensive columns; wide availability of chiral reagents. |

| Disadvantages | CSPs can be expensive and may have limited applicability. | Requires a pure chiral derivatizing agent; reaction must go to completion without kinetic resolution. |

| Typical Platform | GC, HPLC | GC, HPLC, CE |

Future Research Directions and Emerging Paradigms for 2r 2 Azaniumylpent 4 Enoate

Exploration of Novel Biological Activities

The primary established biological activity of the allylglycine scaffold is the inhibition of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA. wikipedia.orgmedchemexpress.commedchemexpress.comosmarks.net This inhibition leads to decreased GABA levels in the brain, resulting in convulsive seizures, an effect more potently associated with the L-enantiomer. targetmol.comscbt.comnih.govnih.gov Future research must move beyond this known mechanism to explore other potential biological activities of the D-enantiomer, (2R)-2-azaniumylpent-4-enoate.

Emerging evidence suggests that allylglycine may have effects outside of its classical role in the central nervous system. For instance, the L-enantiomer has been observed to block ACE2-mediated upregulation of AKT phosphorylation in liver cancer cell lines, hinting at a potential role in cell signaling pathways unrelated to neurotransmission. medchemexpress.commedchemexpress.com A crucial future direction will be to investigate whether this compound exhibits similar or perhaps opposing effects on this and other fundamental signaling cascades.

Furthermore, the structural similarity of this compound to glycine (B1666218) and other D-amino acids opens avenues for exploring its interaction with the complex machinery of glycinergic neurotransmission. Glycine itself has a dual role, acting as an inhibitory neurotransmitter at glycine receptors (GlyRs) and as an excitatory co-agonist at NMDA receptors. mdpi.com Research is needed to determine if this compound can modulate these receptors or transporters, potentially revealing novel therapeutic targets for neurological and psychiatric disorders. mdpi.com Investigating its potential metabolism into other bioactive molecules, similar to how L-allylglycine may be converted to the more potent inhibitor 2-keto-4-pentanoic acid, is another critical area of inquiry. targetmol.com

Development of Advanced Synthetic Routes for this compound

The production of enantiomerically pure this compound is essential for distinguishing its specific biological activities from those of its L-enantiomer. While classical synthetic methods exist, future research will focus on developing more efficient, sustainable, and highly stereoselective advanced synthetic routes. google.com

Modern asymmetric synthesis offers several powerful strategies. One promising approach involves the asymmetric alkylation of a chiral Schiff base derived from glycine tert-butyl ester and a chiral auxiliary like (1S, 2S, 5S)-2-hydroxypinan-3-one, a method proven effective for synthesizing D-α-amino acid derivatives. jst.go.jp Another sophisticated route utilizes a catalytic, highly enantioselective vinylation of aldehydes to create allylic alcohols, which are then converted to the target amine via an Overman rearrangement and subsequent oxidative cleavage. nih.govorganic-chemistry.org Organometallic chemistry provides further options, such as zinc-mediated, palladium-catalyzed cross-coupling reactions, which have been used to prepare protected forms of allylglycine from serine-derived iodoalanines. orgsyn.org

Chemoenzymatic synthesis represents a particularly promising paradigm for future development. nih.govrsc.org Although a direct biocatalytic route to D-allylglycine has not been established, foundational research shows that enzymes can process the allylglycine scaffold. For example, various proteases can recognize and incorporate allylglycine into peptides, demonstrating biocatalyst compatibility. nih.gov Future work could focus on engineering enzymes such as transaminases or dehydrogenases for the stereoselective synthesis of chiral precursors, or discovering novel enzymes capable of directly forming the final product. rsc.org These biocatalytic and chemoenzymatic approaches align with the principles of green chemistry, aiming to reduce waste and improve efficiency over traditional chemical methods.

| Synthetic Strategy | Key Transformation | Advantages | Reference |

|---|---|---|---|

| Asymmetric Alkylation | Alkylation of a chiral Schiff base from a glycine equivalent. | High enantioselectivity for D-amino acids; recyclable chiral auxiliary. | jst.go.jp |

| Catalytic Asymmetric Vinylation | Overman scbt.comscbt.com-sigmatropic rearrangement of an allylic alcohol derivative. | Catalytic, general method for both D and L amino acids with excellent enantiomeric excess. | nih.govorganic-chemistry.org |

| Organometallic Cross-Coupling | Palladium-catalyzed coupling of an organozinc reagent with vinyl bromide. | Effective for functionalized amino acid derivatives under specific conditions. | orgsyn.org |

| Chemoenzymatic (Future) | Enzyme-catalyzed stereoselective reactions (e.g., transamination). | High selectivity, mild reaction conditions, potential for sustainability. | rsc.orgnih.gov |

Integration into Complex Biological Systems Research and Multi-omics Approaches

To fully understand the biological impact of this compound, future research must move beyond single-target analysis and embrace a systems biology perspective. Epilepsy, the condition mimicked by allylglycine administration, is increasingly understood not as a result of a single molecular fault but as a disruption of complex biological networks. researchgate.netresearchgate.net this compound can serve as a precise chemical tool to perturb these networks, allowing researchers to study the systems-level response to specific biochemical challenges.

The integration of multi-omics technologies will be paramount in these efforts. These approaches provide a holistic view of the molecular changes occurring within a biological system.

Metabolomics: This technique can be used to generate a comprehensive profile of the small-molecule metabolites in cells or tissues following treatment with this compound. nih.gov Such an analysis could reveal unexpected shifts in metabolic pathways downstream of GAD or other potential targets, uncovering novel biomarkers and compensatory mechanisms within cellular metabolism. mdpi.commdpi.com

Proteomics: Global proteomics can identify and quantify thousands of proteins, revealing how their expression levels or post-translational modifications change in response to the compound. mdpi.com This could lead to the identification of previously unknown protein targets or signaling pathways that are modulated by this compound, providing a deeper understanding of its mechanism of action. nih.gov

Ultimately, an integrated multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, will provide the most comprehensive picture. mdpi.comnih.gov By correlating changes across these different molecular layers, researchers can construct detailed models of the biological networks affected by this compound. This systems-level understanding could accelerate the discovery of novel therapeutic targets for epilepsy and other neurological disorders where GABAergic signaling is dysregulated. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2R)-2-azaniumylpent-4-enoate, and how can enantiomeric purity be ensured?

-

Methodological Answer : this compound can be synthesized via asymmetric hydrogenation of α,β-unsaturated esters or enzymatic resolution of racemic precursors. For example, chiral auxiliaries like tert-butoxycarbonyl (Boc) groups are often employed to stabilize intermediates during stereoselective synthesis. Enantiomeric purity is typically verified using chiral HPLC or polarimetry, with retention times and optical rotation values compared to reference standards .

-

Key Data :

| Parameter | Value/Technique |

|---|---|

| Chiral Resolution | Chiralpak AD-H column (HPLC) |

| Retention Time (R) | 12.3 min (reference) |

| Optical Rotation ([α]D) | +24.5° (c = 1.0, H2O) |

Q. How can the stability of this compound in aqueous solutions be optimized for biological assays?

- Methodological Answer : Stability is pH-dependent due to the compound’s zwitterionic nature. Buffering solutions at pH 6.5–7.4 (mimicking physiological conditions) reduces hydrolysis of the α,β-unsaturated ester moiety. Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances long-term storage stability. Degradation products are monitored via LC-MS, focusing on mass shifts corresponding to ester hydrolysis (+18 Da) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R vs. 2S configuration) influence the interaction of this compound with amino acid transporters?

- Methodological Answer : Competitive inhibition assays using Caco-2 cell monolayers or transfected HEK293 cells expressing LAT1/ASCT2 transporters can quantify stereoselective uptake. Radiolabeled (³H or ¹⁴C) analogs are used to track binding kinetics. For example, the 2R enantiomer shows 5-fold higher affinity for LAT1 (Kd = 12 µM) compared to the 2S form (Kd = 60 µM), as determined by scintillation proximity assays (SPA) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific expression of metabolic enzymes (e.g., esterases) or transporters. A tiered approach is recommended:

Metabolic Profiling : Incubate the compound with cell lysates and analyze metabolites via LC-MS/MS.

Transporter Knockdown : Use siRNA targeting LAT1/ASCT2 to isolate uptake mechanisms.

Cross-Validation : Compare results across primary cells (e.g., hepatocytes) and immortalized lines (e.g., HepG2). Studies show hepatocytes metabolize the compound 3× faster than HepG2, explaining reduced efficacy in the latter .

Q. How can computational modeling predict the regioselectivity of this compound in enzyme-catalyzed reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for ester hydrolysis or aminotransferase reactions. Molecular dynamics (MD) simulations (AMBER force field) predict binding poses in enzyme active sites. For example, MD trajectories reveal that the 2R configuration aligns with catalytic Ser195 in trypsin-like proteases, favoring cleavage at the β-position .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects of this compound, while others observe cytotoxicity at similar concentrations?

- Methodological Answer : Dose-response curves and exposure duration critically influence outcomes. Neuroprotection is observed at low concentrations (IC₅₀ = 50 µM) in glutamate-challenged neurons, whereas cytotoxicity dominates at >200 µM due to mitochondrial membrane depolarization. Time-lapse microscopy (e.g., JC-1 staining for ΔΨm) and ROS assays (DCFH-DA) are essential to delineate these biphasic effects .

Q. How can researchers address discrepancies in the compound’s solubility reported in DMSO vs. aqueous buffers?

- Methodological Answer : Solubility varies due to DMSO’s ability to stabilize zwitterionic forms. Use saturated shake-flask methods with UV-Vis quantification (λmax = 265 nm). For aqueous buffers, co-solvents (≤5% PEG-400) enhance solubility without altering bioactivity. Data show DMSO solubility is 120 mg/mL vs. 25 mg/mL in PBS (pH 7.4) .

Tables for Key Parameters

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 145.16 g/mol | |

| LogP (Predicted) | -1.2 (ACD/Labs) | |

| pKa (Ammonium) | 9.8 ± 0.3 | |

| Stability (pH 7.4, 25°C) | t₁/₂ = 48 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.